molecular formula C18H19N3O2S B1242590 1-(3,5-Dimethylphenyl)-3-(4-methyl-3-oxo-1,4-benzothiazin-6-yl)urea

1-(3,5-Dimethylphenyl)-3-(4-methyl-3-oxo-1,4-benzothiazin-6-yl)urea

Cat. No. B1242590
M. Wt: 341.4 g/mol
InChI Key: XUIAATHNEQWORS-UHFFFAOYSA-N
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Description

1-(3,5-dimethylphenyl)-3-(4-methyl-3-oxo-1,4-benzothiazin-6-yl)urea is a benzothiazine.

Scientific Research Applications

Synthesis and Derivative Formation

  • Research has shown that 1,4-benzothiazine derivatives, such as 1-(3,5-Dimethylphenyl)-3-(4-methyl-3-oxo-1,4-benzothiazin-6-yl)urea, are synthesized through reactions involving compounds like 2-aminothiophenol and dimethyl oxalate. These derivatives are of interest due to their diverse applications in medicinal and organic chemistry (Deshmukh, Patil, & Mulik, 2003).

Coordination Chemistry

  • Urea-based ligands, which include derivatives of 1,4-benzothiazine, have been studied for their anion coordination chemistry. They demonstrate the ability to form adducts with inorganic oxo-acids, suggesting potential for applications in chemical synthesis and analysis (Wu et al., 2007).

Antimicrobial Applications

  • Certain 1,4-benzothiazine derivatives exhibit antimicrobial activities, particularly against Gram-positive bacteria. This suggests potential use in developing new antibacterial agents (Dabholkar & Gavande, 2016).

Molecular Structure and Computational Studies

  • The molecular structures of compounds related to 1,4-benzothiazine derivatives have been characterized using techniques like single-crystal X-ray diffraction and density functional theory (DFT) calculations. Such studies provide insights into their chemical behavior and potential applications in material science (Karakurt et al., 2016).

New Class of Cyclic Dipeptidyl Ureas

  • The synthesis of cyclic dipeptidyl ureas, involving compounds structurally similar to 1,4-benzothiazine, has been explored. These compounds represent a new class of pseudopeptidic triazines, hinting at applications in peptidomimetics and drug development (Sañudo et al., 2006).

Crystal Structure Analysis

  • Investigations into the crystal structure of related benzoylphenylurea compounds provide valuable information for the development of targeted applications in areas such as insecticides or material sciences (Cho et al., 2015).

Microwave Assisted Synthesis

  • Microwave-assisted synthesis techniques have been employed to create derivatives of 1,4-benzothiazine. This method enhances the efficiency of synthesis, which is crucial in pharmaceutical manufacturing and research (Deshmukh et al., 2011).

properties

Product Name

1-(3,5-Dimethylphenyl)-3-(4-methyl-3-oxo-1,4-benzothiazin-6-yl)urea

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

1-(3,5-dimethylphenyl)-3-(4-methyl-3-oxo-1,4-benzothiazin-6-yl)urea

InChI

InChI=1S/C18H19N3O2S/c1-11-6-12(2)8-14(7-11)20-18(23)19-13-4-5-16-15(9-13)21(3)17(22)10-24-16/h4-9H,10H2,1-3H3,(H2,19,20,23)

InChI Key

XUIAATHNEQWORS-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NC(=O)NC2=CC3=C(C=C2)SCC(=O)N3C)C

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)NC2=CC3=C(C=C2)SCC(=O)N3C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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